molecular formula C16H8Cl2N2S B2823143 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 155838-43-0

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No. B2823143
CAS RN: 155838-43-0
M. Wt: 331.21
InChI Key: JZGXXEIUYWVSEL-YRNVUSSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile, also known as BZP, is an organic compound that belongs to the family of benzothiazoles. It is a yellow powder with a melting point of 150-152°C and a molecular weight of 342.21 g/mol. BZP has been the subject of scientific research for its potential application as a therapeutic agent due to its pharmacological properties.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting properties. For example, two benzothiazole derivatives were synthesized and found to significantly inhibit steel corrosion in a hydrochloric acid solution, offering higher efficiency than previously reported inhibitors in the benzothiazole family. These inhibitors act through both physical and chemical adsorption onto surfaces, as detailed in a study where electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods were used for evaluation. Theoretical studies using density functional theory further supported these findings (Hu et al., 2016).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives using benzothiazole compounds as intermediates. These syntheses involve various chemical reactions that lead to the formation of complex heterocyclic structures, which could have potential applications in material science and pharmaceutical chemistry. The mechanisms of these reactions have been elucidated through detailed experimental procedures (Farag et al., 1997).

Photochemical Studies

Benzothiazole derivatives have been utilized in photochemical studies to develop materials with thermally irreversible and fatigue-resistant photochromic properties. One study synthesized derivatives that underwent reversible photocyclization, producing closed-ring forms stable at high temperatures and capable of undergoing numerous coloration/decoloration cycles without losing performance. This research highlights the potential of benzothiazole compounds in developing new photoresponsive materials (Uchida et al., 1990).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2S/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXXEIUYWVSEL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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